methyl 3-(1{H}-benzimidazol-2-yl)propanoate
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Overview
Description
methyl 3-(1{H}-benzimidazol-2-yl)propanoate is a chemical compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of methyl 3-(1{H}-benzimidazol-2-yl)propanoate typically involves the reaction of 1H-benzimidazole with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
methyl 3-(1{H}-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
methyl 3-(1{H}-benzimidazol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its use as an anticancer agent, with some studies suggesting that it can inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 3-(1{H}-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
methyl 3-(1{H}-benzimidazol-2-yl)propanoate can be compared with other benzimidazole derivatives, such as:
Methyl 2-(1H-benzimidazol-2-yl)acetate: Similar in structure but with a shorter carbon chain, leading to different chemical and biological properties.
Methyl 4-(1H-benzimidazol-2-yl)butanoate: Has a longer carbon chain, which can affect its solubility and reactivity.
Benzimidazole: The parent compound, which lacks the ester and propanoate groups, resulting in different reactivity and applications
Properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHWYIASYUBXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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